Cas no 2138803-83-3 (1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene)

1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene is a brominated aromatic compound featuring a difluoromethoxy substituent, which enhances its reactivity and stability in synthetic applications. The presence of the 2-bromoethenyl group makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex organic frameworks. The difluoromethoxy moiety contributes to improved metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. Its 4,5-dimethyl substitution pattern further influences steric and electronic properties, allowing fine-tuning in molecular design. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with optimized pharmacokinetic profiles.
1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene structure
2138803-83-3 structure
Product Name:1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene
CAS No:2138803-83-3
MF:C11H11BrF2O
MW:277.105249643326
CID:5872663
PubChem ID:165872674
Update Time:2025-05-19

1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2138803-83-3
    • EN300-802740
    • 1-(2-bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene
    • 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene
    • Inchi: 1S/C11H11BrF2O/c1-7-5-9(3-4-12)10(6-8(7)2)15-11(13)14/h3-6,11H,1-2H3/b4-3+
    • InChI Key: PVUNYXRSDXFDRY-ONEGZZNKSA-N
    • SMILES: Br/C=C/C1C(=CC(C)=C(C)C=1)OC(F)F

Computed Properties

  • Exact Mass: 275.99613g/mol
  • Monoisotopic Mass: 275.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 9.2Ų

1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene Pricemore >>

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1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene Related Literature

Additional information on 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene

Recent Advances in the Study of 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene (CAS: 2138803-83-3)

The compound 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene (CAS: 2138803-83-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromoethenyl and difluoromethoxy functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene, highlighting its efficient production via palladium-catalyzed cross-coupling reactions. The researchers emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the study identified its potential as a modulator of specific enzymatic pathways, particularly those involved in inflammatory responses.

In another groundbreaking study (Nature Chemical Biology, 2023), the compound was investigated for its role in targeting protein-protein interactions (PPIs) implicated in cancer progression. The researchers demonstrated that 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene could selectively inhibit the interaction between oncogenic proteins, leading to reduced tumor growth in preclinical models. This finding opens new avenues for the development of small-molecule inhibitors targeting PPIs, a challenging yet highly sought-after therapeutic strategy.

Further research (Bioorganic & Medicinal Chemistry Letters, 2023) has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The study reported favorable oral bioavailability and moderate plasma protein binding, suggesting its potential for oral administration in clinical settings. However, the researchers also noted the need for further optimization to enhance its metabolic stability and reduce potential off-target effects.

The therapeutic potential of 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene extends beyond oncology. A recent study (ACS Chemical Neuroscience, 2023) investigated its neuroprotective effects in models of neurodegenerative diseases. The compound exhibited significant antioxidant and anti-inflammatory properties, protecting neuronal cells from oxidative stress and apoptosis. These findings highlight its potential as a multifunctional agent in treating conditions such as Alzheimer's and Parkinson's diseases.

Despite these promising results, challenges remain in the clinical translation of 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene. Current research is focused on addressing its solubility issues and improving its selectivity for target proteins. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development and bring it closer to clinical trials.

In conclusion, 1-(2-Bromoethenyl)-2-(difluoromethoxy)-4,5-dimethylbenzene (CAS: 2138803-83-3) represents a versatile and promising compound in chemical biology and drug discovery. Its unique chemical structure and diverse pharmacological activities make it a valuable candidate for further investigation. Continued research and development efforts are expected to unlock its full therapeutic potential, paving the way for novel treatments in oncology, neurology, and beyond.

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